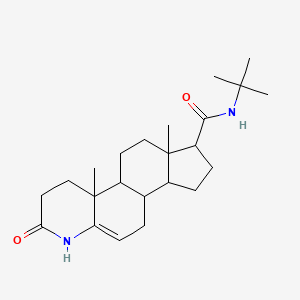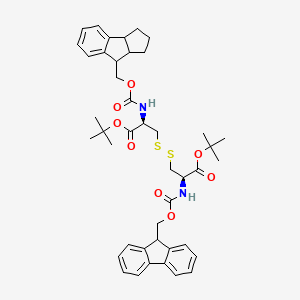
Nalpha,Nalpha-Bis-Fmoc-L-cystine bis(tert-butyl ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2R)-tert-Butyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(((2R)-3-(tert-butoxy)-2-((((1,2,3,3a,8,8a-hexahydrocyclopenta[a]inden-8-yl) is a complex organic molecule It is characterized by the presence of multiple functional groups, including tert-butyl, fluorenyl, and hexahydrocyclopenta[a]indenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-tert-Butyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(((2R)-3-(tert-butoxy)-2-((((1,2,3,3a,8,8a-hexahydrocyclopenta[a]inden-8-yl) typically involves multi-step organic synthesis. The process begins with the preparation of the fluorenyl and hexahydrocyclopenta[a]indenyl intermediates, which are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include protecting groups, coupling agents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and reduce waste.
Chemical Reactions Analysis
Types of Reactions
The compound (2R)-tert-Butyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(((2R)-3-(tert-butoxy)-2-((((1,2,3,3a,8,8a-hexahydrocyclopenta[a]inden-8-yl) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions result in the replacement of specific functional groups with new ones.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
In biological research, the compound may be used as a probe or ligand to study protein-ligand interactions, enzyme mechanisms, and cellular processes. Its structural features make it suitable for binding to specific biological targets.
Medicine
In medicine, the compound has potential applications in drug discovery and development. It may serve as a lead compound for designing new pharmaceuticals with improved efficacy and safety profiles.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties make it valuable for developing high-performance products.
Mechanism of Action
The mechanism of action of (2R)-tert-Butyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(((2R)-3-(tert-butoxy)-2-((((1,2,3,3a,8,8a-hexahydrocyclopenta[a]inden-8-yl) involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2R)-tert-Butyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(((2R)-3-(tert-butoxy)-2-((((1,2,3,3a,8,8a-hexahydrocyclopenta[a]inden-8-yl) include:
tert-Butylamine: An aliphatic primary amine used in various chemical syntheses.
Fluorenylmethoxycarbonyl (Fmoc) derivatives: Commonly used in peptide synthesis.
Hexahydrocyclopenta[a]indene derivatives: Used in the synthesis of complex organic molecules.
Uniqueness
The uniqueness of (2R)-tert-Butyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(((2R)-3-(tert-butoxy)-2-((((1,2,3,3a,8,8a-hexahydrocyclopenta[a]inden-8-yl) lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C43H52N2O8S2 |
|---|---|
Molecular Weight |
789.0 g/mol |
IUPAC Name |
tert-butyl (2R)-2-(1,2,3,3a,4,8b-hexahydrocyclopenta[a]inden-4-ylmethoxycarbonylamino)-3-[[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]disulfanyl]propanoate |
InChI |
InChI=1S/C43H52N2O8S2/c1-42(2,3)52-38(46)36(44-40(48)50-22-34-30-17-10-7-14-26(30)27-15-8-11-18-31(27)34)24-54-55-25-37(39(47)53-43(4,5)6)45-41(49)51-23-35-32-19-12-9-16-28(32)29-20-13-21-33(29)35/h7-12,14-19,29,33-37H,13,20-25H2,1-6H3,(H,44,48)(H,45,49)/t29?,33?,35?,36-,37-/m0/s1 |
InChI Key |
QGWOYZLGEIXRTK-AEYSYUARSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CSSC[C@@H](C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC4C5CCCC5C6=CC=CC=C46 |
Canonical SMILES |
CC(C)(C)OC(=O)C(CSSCC(C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC4C5CCCC5C6=CC=CC=C46 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


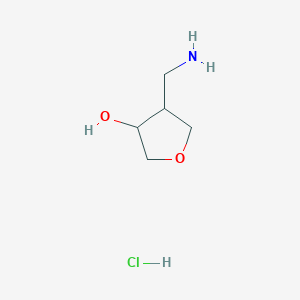

![4-(Benzhydrylamino)-8-tert-butyl-1-phenyl-1,3-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B13382754.png)
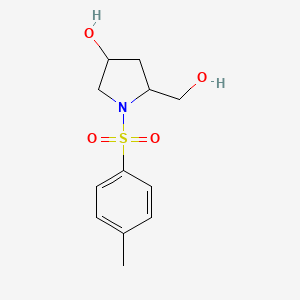
![1-{[(5,6-dibromo-1-methyl-1H-benzimidazol-2-yl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol](/img/structure/B13382770.png)
![7-[2-(3-Hydroxyoct-1-enyl)-5-oxocyclopenten-1-yl]hept-5-enoic acid](/img/structure/B13382777.png)
![2-allyl-6-[({1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}imino)methyl]phenol](/img/structure/B13382778.png)
![N-[2-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13382786.png)
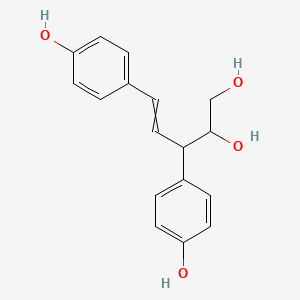
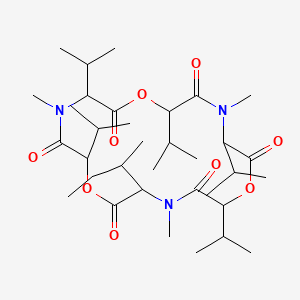
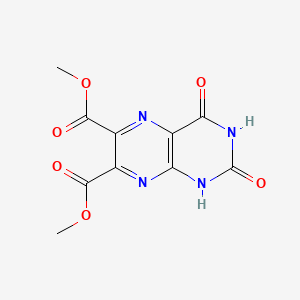
![2-allyl-6-{[(1-ethyl-1H-benzimidazol-2-yl)imino]methyl}phenol](/img/structure/B13382794.png)
![N-[[[(E)-C-aminocarbonohydrazonoyl]amino]carbamothioyl]-4-methoxybenzamide](/img/structure/B13382798.png)
